molecular formula C12H17BN2O3 B13402675 4-(3-Isopropyl-2-oxoimidazolidin-1-yl)phenylboronic acid

4-(3-Isopropyl-2-oxoimidazolidin-1-yl)phenylboronic acid

Cat. No.: B13402675
M. Wt: 248.09 g/mol
InChI Key: ZGJIWQDBSBNODZ-UHFFFAOYSA-N
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Description

(4-(3-Isopropyl-2-oxoimidazolidin-1-yl)phenyl)boronic acid is a boronic acid derivative that features a phenyl ring substituted with an imidazolidinone moiety and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.

Industrial Production Methods

Industrial production of boronic acids often involves similar palladium-catalyzed borylation reactions, but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Isopropyl-2-oxoimidazolidin-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Phenols.

    Substitution: Various substituted imidazolidinone derivatives.

Mechanism of Action

The mechanism of action of (4-(3-Isopropyl-2-oxoimidazolidin-1-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(3-Isopropyl-2-oxoimidazolidin-1-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the imidazolidinone moiety

Properties

Molecular Formula

C12H17BN2O3

Molecular Weight

248.09 g/mol

IUPAC Name

[4-(2-oxo-3-propan-2-ylimidazolidin-1-yl)phenyl]boronic acid

InChI

InChI=1S/C12H17BN2O3/c1-9(2)14-7-8-15(12(14)16)11-5-3-10(4-6-11)13(17)18/h3-6,9,17-18H,7-8H2,1-2H3

InChI Key

ZGJIWQDBSBNODZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)N2CCN(C2=O)C(C)C)(O)O

Origin of Product

United States

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